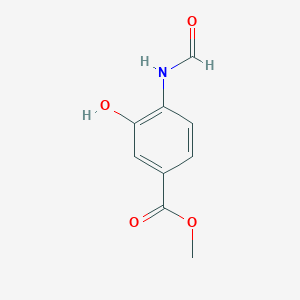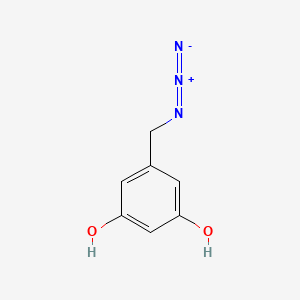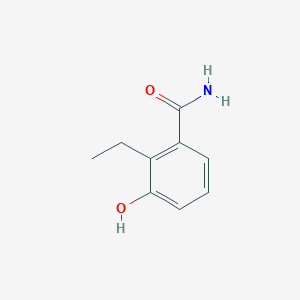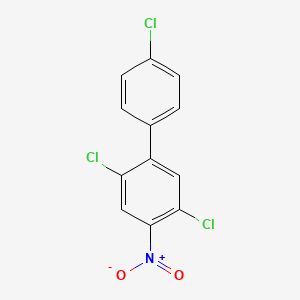
2,3-Difluoro-4-sulfo-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-sulfo-benzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions, and a sulfonic acid group is attached at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of 2,3-difluorobenzoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at low temperatures to prevent over-sulfonation.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-sulfo-benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,3-Difluoro-4-sulfo-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2,3-Difluoro-4-sulfo-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,3-Difluoro-4-sulfo-benzoic acid exerts its effects depends on its interaction with molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a sulfonic acid group.
2,4-Difluorobenzoic acid: Lacks the sulfonic acid group and has fluorine atoms at different positions.
5-Sulfo-salicylic acid: Contains a sulfonic acid group but lacks fluorine atoms.
Uniqueness
2,3-Difluoro-4-sulfo-benzoic acid is unique due to the presence of both fluorine atoms and a sulfonic acid group, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions with biological targets and makes the compound valuable in various applications.
属性
CAS 编号 |
887586-36-9 |
|---|---|
分子式 |
C7H4F2O5S |
分子量 |
238.17 g/mol |
IUPAC 名称 |
2,3-difluoro-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H4F2O5S/c8-5-3(7(10)11)1-2-4(6(5)9)15(12,13)14/h1-2H,(H,10,11)(H,12,13,14) |
InChI 键 |
JHUULUMNJGQJIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)



![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)





![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
